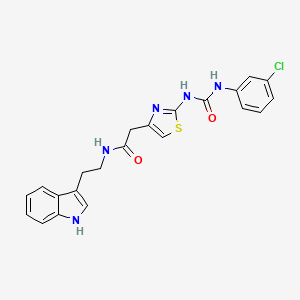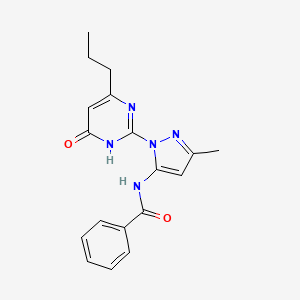![molecular formula C11H15N3O B2977909 N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2411305-36-5](/img/structure/B2977909.png)
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide, commonly known as DMXAA, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It was first discovered in 1998 and has since been the subject of numerous scientific studies. DMXAA has shown promising results in preclinical studies, and its mechanism of action is still being investigated.
Wirkmechanismus
The mechanism of action of DMXAA is still being investigated. It is known to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA has also been shown to disrupt the blood supply to tumors by inducing the death of tumor blood vessels.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha and IFN-alpha, which play a role in the immune response to cancer. DMXAA has also been shown to disrupt the blood supply to tumors by inducing the death of tumor blood vessels. This effect is thought to be mediated by the activation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in lab experiments. It is a small molecule compound that is easy to synthesize and purify. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, DMXAA has several limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of research is the development of new formulations of DMXAA that improve its solubility and half-life in vivo. Another area of research is the investigation of the mechanism of action of DMXAA, particularly its effects on the immune system. DMXAA has also been shown to enhance the antitumor activity of other cancer treatments, and future research could investigate its potential use in combination with other therapies. Finally, DMXAA has been shown to have activity against a variety of tumor types, and future research could investigate its potential use in treating other types of cancer.
Synthesemethoden
DMXAA can be synthesized through a series of chemical reactions starting from 3-cyano-4-methylpyridine. The first step involves the reaction of 3-cyano-4-methylpyridine with dimethylamine to form N,N-dimethyl-3-cyano-4-methylpyridinium chloride. This intermediate is then reacted with allyl bromide to form N,N-dimethyl-3-(2-propenyl)-4-methylpyridinium bromide. The final step involves the reaction of N,N-dimethyl-3-(2-propenyl)-4-methylpyridinium bromide with thionyl chloride to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of preclinical models, including mouse models of lung, breast, and colon cancer. DMXAA has also been shown to enhance the antitumor activity of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-[[3-(dimethylamino)pyridin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-4-11(15)13-8-9-10(14(2)3)6-5-7-12-9/h4-7H,1,8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMCHNDPUGFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2977826.png)

![N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2977829.png)


![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)



![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2977846.png)
